molecular formula C15H16N2O3 B7581539 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid

2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid

Cat. No. B7581539
M. Wt: 272.30 g/mol
InChI Key: ITSYFSSEDIMKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid, also known as IPCA-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience.

Scientific Research Applications

2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been studied extensively in various scientific research studies, particularly in the fields of cancer research, immunology, and neuroscience. In cancer research, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In immunology, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells. In neuroscience, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid may modulate various signaling pathways that are involved in cancer, immunology, and neuroscience.
Biochemical and Physiological Effects
2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of various oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR. In immune cells, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to modulate the production of various cytokines such as IL-2, IL-6, and TNF-α. In animal models of Alzheimer's disease, 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid has been shown to enhance synaptic plasticity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Additionally, further studies are needed to fully understand its mechanism of action and identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multi-step process that involves the reaction of 1H-indole-7-carboxylic acid with pyrrolidine and acetic anhydride. The resulting product is purified through column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.

properties

IUPAC Name

2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13(19)9-11-4-2-8-17(11)15(20)12-5-1-3-10-6-7-16-14(10)12/h1,3,5-7,11,16H,2,4,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSYFSSEDIMKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC3=C2NC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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